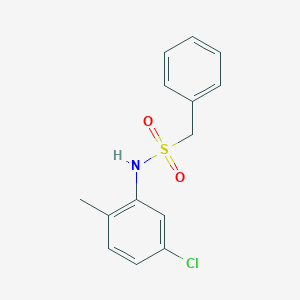
N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea, also known as CCT018159, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea is not fully understood, but several studies have suggested that it acts by inhibiting specific signaling pathways involved in cell growth and inflammation. The compound has been shown to inhibit the activity of various enzymes, including PI3K, Akt, and mTOR, which are involved in cell signaling pathways. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea in lab experiments is its ability to selectively target specific signaling pathways involved in cell growth and inflammation. This makes it a valuable tool for studying the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may affect the results of the experiments. Therefore, it is important to carefully consider the dosage and duration of exposure when using N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea in lab experiments.
Future Directions
There are several future directions for the research on N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea. One of the areas of interest is its potential use in the treatment of cancer. Further research is needed to investigate the compound's efficacy in different types of cancer and to determine the optimal dosage and duration of treatment. Additionally, the compound's potential use in the treatment of inflammatory diseases such as arthritis and colitis should be further explored. Finally, the development of new derivatives of N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea with improved pharmacological properties is an area of active research.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea involves the reaction between 3-chloroaniline and 2-pyrimidinyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. The synthesis method has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
N-(3-chlorophenyl)-N'-2-pyrimidinylthiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Several research studies have investigated the compound's ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and glioblastoma. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-pyrimidin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4S/c12-8-3-1-4-9(7-8)15-11(17)16-10-13-5-2-6-14-10/h1-7H,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALPJJKEQTZSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-pyrimidin-2-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)

![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)




![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)
